3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-2-10-3-6-8(5)7(4-11-6)12(13)14/h2-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJRRZRZGFXWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique combination of a nitro group and a nitrile group allows for a variety of chemical transformations, making it valuable in organic synthesis .
Reactivity and Transformations
- 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile can undergo several reactions:
- Reduction : The nitro group can be reduced to an amino group using catalysts like palladium on carbon (Pd/C).
- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions at the nitro position, enhancing its utility in synthetic chemistry .
Biological Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
- Research indicates that this compound exhibits potent inhibitory activity against FGFRs, which are implicated in various cancers. This activity suggests its potential as a therapeutic agent in cancer treatment .
Case Study: Antitumor Activity
- A study evaluated derivatives of pyrrolo[2,3-b]pyridine and found significant inhibition of breast cancer cell proliferation and apoptosis induction. Specifically, compound 4h demonstrated IC50 values against FGFRs ranging from 7 to 712 nM, showcasing its effectiveness as an anticancer agent .
Medicinal Chemistry
Development of New Pharmaceuticals
- Given its FGFR inhibitory activity, this compound is being explored for the development of new cancer therapies. The ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for drug development .
Potential in Other Therapeutic Areas
- Beyond oncology, the compound's structural characteristics may lend themselves to applications in treating diseases related to the nervous and immune systems. Research on similar pyrrolopyridine derivatives has shown diverse pharmacological properties, including analgesic and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for tumor growth . The nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Electronic Differences
- Nitro vs. Halogen Substituents : The nitro group in the target compound introduces stronger electron-withdrawing effects compared to chloro or iodo substituents in analogues like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 3-iodo derivatives. This may enhance binding to electron-rich enzyme active sites, such as kinases or calcium channels .
- Nitrile Position: The nitrile at position 4 is conserved in several analogues (e.g., 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile), but its interaction with targets varies depending on the fused ring system. For instance, thieno[2,3-c]pyridine derivatives exhibit distinct bioactivity profiles due to sulfur incorporation .
Biological Activity
3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound notable for its structural features, including a pyrrole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets relevant to cancer and infectious diseases.
- IUPAC Name : this compound
- CAS Number : 1190320-14-9
- Molecular Weight : 188.14 g/mol
- Structure : The compound consists of a nitro group and a nitrile group, contributing to its unique reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and proliferation. By binding to these receptors, the compound disrupts critical signaling pathways essential for cancer cell survival and metastasis .
Anticancer Activity
Research indicates that derivatives of 3-nitro-1H-pyrrolo[2,3-c]pyridine compounds exhibit potent anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting migration and invasion .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms and efficacy data are still being explored .
Case Studies
- FGFR Inhibition : A study focused on the synthesis and evaluation of pyrrolo[2,3-c]pyridine derivatives showed that certain compounds exhibited significant inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This highlights the potential of these compounds as therapeutic agents in cancer treatment .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrrolopyridine derivatives, indicating moderate activity against specific pathogens. The results suggest a need for further development and optimization to enhance efficacy .
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Anticancer Activity | Antimicrobial Activity | FGFR Inhibition |
|---|---|---|---|
| This compound | Potent | Moderate | Yes |
| 1H-pyrrolo[2,3-b]pyridine | Moderate | Low | Yes |
| 4-Cyanopyridine | Low | Moderate | No |
Q & A
Basic: What are common synthetic routes for 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?
Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, pyrrolo[2,3-b]pyridine derivatives (structurally related) are formed by reacting 2-amino-pyrrole-3-carbonitriles with arylidene malonodinitriles or β-diketones under controlled conditions . Modifications of active methylene groups in precursors, such as 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, can introduce nitro or cyano groups at specific positions through nucleophilic substitution or cyclization . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to achieve high yields while avoiding side reactions like over-nitration.
Basic: How is the structure of this compound characterized?
Answer:
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR data (e.g., chemical shifts for nitrile groups at ~110–120 ppm and nitro groups at ~150 ppm) .
- X-ray crystallography : Resolving bond angles and nitro-group orientation, as demonstrated for analogous brominated pyrrolopyridines .
- InChI key validation : Cross-referencing computed vs. experimental identifiers (e.g., InChIKey=GVJOYNDJFISGTG-UHFFFAOYSA-N for related compounds) ensures structural integrity .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For instance, reaction path searches can identify energy barriers for nitro-group introduction, while informatics tools analyze historical data to prioritize solvent/base combinations (e.g., KCO in DMF) . This reduces trial-and-error experimentation, particularly in avoiding competing reactions like dimerization or undesired cyclization.
Advanced: How to address contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected H NMR splitting or missing peaks) may arise from:
- Tautomerism : Nitro and cyano groups can induce keto-enol tautomerism, altering spectral patterns. Use variable-temperature NMR to stabilize dominant forms .
- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with HPLC-MS .
- Crystallographic validation : Single-crystal X-ray structures (as in ) resolve ambiguities in substituent positioning.
Advanced: What strategies enhance the compound's bioactivity through structural modification?
Answer:
- Halogenation : Introducing bromo or iodo groups at the 4-position (e.g., 4-bromo analogs) improves binding affinity in kinase inhibition assays .
- Heterocyclic fusion : Adding pyridine or pyrimidine fragments (e.g., at the 3-position) enhances solubility and target selectivity, as seen in related anticancer studies .
- Nitro-group reduction : Converting nitro to amino groups enables conjugation with pharmacophores (e.g., sulfonamides) for antimicrobial activity .
Advanced: How to design experiments for studying this compound's reactivity in cross-coupling reactions?
Answer:
- Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(dba)) with ligands like XPhos to couple aryl halides at the 4-position .
- Suzuki-Miyaura coupling : Optimize conditions (e.g., Pd(PPh), NaCO, DME/HO) for introducing aryl/heteroaryl groups, monitoring via TLC .
- Controlled nitration : Employ mixed acid (HNO/HSO) at 0°C to prevent over-nitration, validated by kinetic studies .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via sulfonation or PEGylation .
- Stability : Nitro groups confer oxidative stability, but prolonged light exposure may degrade the pyrrolopyridine core. Store under inert atmosphere (N) at –20°C .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .
- Metabolic stability testing : Compare liver microsome half-lives (e.g., human vs. murine) to explain species-specific activity .
- Docking simulations : Validate target binding modes (e.g., ATP-binding pockets) using AutoDock Vina to reconcile conflicting IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
